molecular formula C20H14ClN3 B2965604 N-(2-chlorophenyl)-4-phenylquinazolin-2-amine CAS No. 361468-00-0

N-(2-chlorophenyl)-4-phenylquinazolin-2-amine

Cat. No.: B2965604
CAS No.: 361468-00-0
M. Wt: 331.8
InChI Key: HTHZLCZLIHIAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-4-phenylquinazolin-2-amine is a chemical compound based on the quinazoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Quinazoline derivatives are extensively investigated for their potential biological activities and are recognized as key pharmacophores in the development of novel therapeutic agents . The specific substitution pattern on this molecule suggests its potential utility as an intermediate or building block in organic synthesis programs aimed at creating libraries of compounds for biological screening. Researchers value such quinazoline-based structures for their versatility and potential to interact with various enzymatic targets . In particular, quinazoline cores are commonly explored in the design and synthesis of potential anticancer agents, with some derivatives acting as inhibitors of key cellular signaling pathways . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3/c21-16-11-5-7-13-18(16)23-20-22-17-12-6-4-10-15(17)19(24-20)14-8-2-1-3-9-14/h1-13H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHZLCZLIHIAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-phenylquinazolin-2-amine typically involves the reaction of 2-chloroaniline with benzaldehyde to form an intermediate Schiff base, which is then cyclized using ammonium acetate to yield the quinazoline core . The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-phenylquinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and various substituted quinazoline compounds .

Mechanism of Action

Comparison with Similar Compounds

Chlorophenyl vs. Morpholinyl Groups

  • Target Compound : The 2-chlorophenyl group provides electron-withdrawing effects, enhancing stability and π-π stacking interactions.
  • Morpholinyl Derivatives : Compounds like 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine () feature a morpholine ring, which improves solubility due to the oxygen atom but reduces logP (predicted <5.0). 3D-QSAR studies indicate morpholinyl substitutions enhance analgesic activity via central and peripheral mechanisms .

Chloro vs. Nitro Groups

  • PPA4 (6-chloro-N-(4-nitrophenyl)-4-phenylquinazolin-2-amine): The nitro group at the N-2 position (vs.

Halogen Variations

  • 6,7-Dibromo Derivatives: Bromine substituents (e.g., 6,7-dibromo-N-(4-bromophenyl)-2-morpholinoquinazolin-4-amine, ) increase molecular weight (545.5 g/mol) and steric bulk, which may reduce bioavailability compared to the target compound .

Pharmacological Activity

  • Analgesic Activity : Morpholinyl-quinazolin-4-amine derivatives () show dual central/peripheral analgesic effects, whereas the target compound’s high logP suggests stronger CNS penetration .
  • Anticancer Potential: Nitro-substituted derivatives (e.g., PPA4) demonstrate radiosensitizing effects in lung cancer cells, while chloro-phenyl groups may favor kinase inhibition .

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) logP Key Features Reference
This compound 2-Cl, 4-Ph 366.25 6.46 High lipophilicity, CNS penetration
6,7-Dibromo-N-(4-bromophenyl)-2-morpholinoquinazolin-4-amine 6,7-Br, 4-Br, morpholinyl 545.5 - High steric bulk, analgesic activity
PPA4 (6-chloro-N-(4-nitrophenyl)-4-phenylquinazolin-2-amine) 6-Cl, 4-Ph, 4-NO₂ - - Radiosensitizing, DNA interaction
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine 4-Cl, 2-F, 6,7-OMe - - Improved solubility, kinase inhibition

Biological Activity

N-(2-chlorophenyl)-4-phenylquinazolin-2-amine is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a fused bicyclic structure, consisting of a benzene ring and a pyrimidine ring. The presence of the 2-chlorophenyl and 4-phenyl groups enhances its chemical reactivity, contributing to its pharmacological potential. Quinazolines are known for their ability to interact with multiple molecular targets, making them significant in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various kinases, which are crucial in cell signaling pathways. By inhibiting these enzymes, it can disrupt signaling essential for cancer cell proliferation and survival, leading to effects such as cell cycle arrest and apoptosis .
  • Antiviral Activity : Research has indicated that certain derivatives of quinazoline compounds exhibit anti-hepatitis B virus (HBV) activity. For instance, compounds similar to this compound have shown significant inhibition of HBV surface antigen secretion and replication .
  • Antimicrobial Properties : Quinazoline derivatives have demonstrated notable antibacterial and antifungal activities. In vitro studies show that these compounds can effectively inhibit the growth of various pathogenic microorganisms .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications on the quinazoline core significantly influence biological activity. For example, the introduction of different substituents on the phenyl groups alters the potency against specific targets. Compounds with electron-withdrawing groups generally exhibit enhanced activity due to increased binding affinity for their molecular targets .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound and its derivatives:

StudyFindings
In vitro Study on Antiviral Activity A derivative exhibited IC50 values of 0.010 mM against HBV surface antigen secretion, indicating strong antiviral potential .
Kinase Inhibition Assay The compound showed significant inhibition of EGFR autophosphorylation, suggesting its role as an anticancer agent .
Antimicrobial Testing Various derivatives were tested against Gram-positive and Gram-negative bacteria; some showed MIC values as low as 0.0039 mg/mL against Staphylococcus aureus .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data indicate that derivatives can enter systemic circulation effectively after administration, with some exhibiting favorable half-lives and brain penetration capabilities .

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